trans-alpha-Bisabolene
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Overview
Description
(E,S)-alpha-bisabolene is an (E)-alpha-bisabolene. It is an enantiomer of an (E,R)-alpha-bisabolene.
Scientific Research Applications
Pheromone Research :
- Trans-alpha-Bisabolene epoxides are main components of the male sex pheromone in Nezara viridula. The role of cis/trans isomers in the activity and specificity of the pheromone was investigated, showing that different proportions of these isomers influence pheromone effectiveness (Brézot, Malosse, Mori, & Renou, 1994).
- The sloe bug, Dolycoris baccarum, produces a male-specific aggregation pheromone including alpha-bisabolol, trans-alpha-bergamotene, and beta-bisabolene. The study identified these compounds as semiochemicals among Pentatomidae for the first time (Yang, Seo, & Lee, 2019).
Biofuel Production :
- A study demonstrated the use of Yarrowia lipolytica, an oleaginous yeast, to produce alpha-bisabolene, a precursor for industrially relevant chemicals, from waste cooking oil. This marks a significant advancement in sustainable and economical biofuel production (Zhao et al., 2020).
Plant Defense Mechanisms :
- In grand fir (Abies grandis), (E)-alpha-bisabolene synthase is a wound-inducible sesquiterpene synthase. The olefin product of this enzyme is considered the precursor of certain insect juvenile hormone mimics. This finding sheds light on the defensive role of terpenoids in conifers (Bohlmann, Crock, Jetter, & Croteau, 1998).
Microbial Engineering :
- Engineering in Synechococcus sp. PCC 7002 has demonstrated the potential of this cyanobacterium for high-titer microbial synthesis of limonene and alpha-bisabolene, paving the way for advances in the bio-production of tailor-made hydrocarbons (Davies, Work, Beliaev, & Posewitz, 2014).
Medicinal Chemistry :
- A novel bisabolene sesquiterpene dimer, trans-dimer D, was isolated from the South China Sea sponge Axinyssa variabilis. This compound adds to the diversity of sesquiterpene structures with potential medicinal applications (Mao, Guo, VAN SOEST, & Cimino, 2011).
Properties
CAS No. |
70286-32-7 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(4S)-1-methyl-4-[(2E)-6-methylhepta-2,5-dien-2-yl]cyclohexene |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7+/t15-/m1/s1 |
InChI Key |
YHBUQBJHSRGZNF-KEQVLUGWSA-N |
Isomeric SMILES |
CC1=CC[C@H](CC1)/C(=C/CC=C(C)C)/C |
SMILES |
CC1=CCC(CC1)C(=CCC=C(C)C)C |
Canonical SMILES |
CC1=CCC(CC1)C(=CCC=C(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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